molecular formula C30H34O6 B12843665 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose

Cat. No.: B12843665
M. Wt: 490.6 g/mol
InChI Key: WUUJQVFKYUYFFK-XYPQWYOHSA-N
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Description

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a complex organic compound that features benzyl and isopropylidene groups. This compound is a derivative of glucose and is often used in pharmaceutical research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves the protection of hydroxyl groups in glucoseThe reaction conditions often include the use of benzyl chloride and acetone in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of benzylation and isopropylidene protection, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form lactones.

    Reduction: Reduction reactions can convert it into open-chain forms.

    Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products

The major products formed from these reactions include lactones from oxidation, open-chain derivatives from reduction, and various substituted glucopyranose derivatives from substitution reactions .

Scientific Research Applications

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is widely used in scientific research, particularly in:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: In the study of carbohydrate metabolism and enzyme interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and as a building block for various organic syntheses.

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl and isopropylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated glucose derivative used in organic synthesis.

    Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: A similar compound with methyl and benzyl groups.

    3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: A deoxy derivative with similar protective groups.

Uniqueness

3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is unique due to the presence of both benzyl and isopropylidene groups, which provide distinct steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in studying carbohydrate-related biochemical processes.

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

(3aR,5R,6R,7S,7aR)-2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran

InChI

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(32-19-23-14-8-4-9-15-23)25(34-29(28)36-30)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1

InChI Key

WUUJQVFKYUYFFK-XYPQWYOHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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